(S)-3-Propoxy-pyrrolidine
Description
Significance of Chiral Pyrrolidine (B122466) Derivatives in Asymmetric Synthesis and Drug Discovery
The five-membered nitrogen-containing heterocyclic ring known as the pyrrolidine scaffold has become a cornerstone in modern medicinal chemistry. tandfonline.com Its prominence stems from its structural versatility and inherent biological activity. tandfonline.com The non-planar nature of the saturated pyrrolidine ring allows for a greater exploration of three-dimensional space, a desirable characteristic in drug design. nih.gov This is further enhanced by the presence of chiral centers, which are crucial for the clinical success of new bioactive molecules. nih.gov
In the realm of asymmetric synthesis , chiral pyrrolidine derivatives are widely utilized as ligands for transition metals, organocatalysts, and effective chiral controllers. nih.gov Their ability to induce stereoselectivity is paramount in producing enantiomerically pure compounds, which is often a critical factor for therapeutic efficacy and safety. researchgate.net Seminal work in organocatalysis demonstrated that natural amino acids like proline and its derivatives can catalyze asymmetric reactions, paving the way for a vast number of chiral pyrrolidine-based catalysts. mdpi.com These catalysts are instrumental in various asymmetric transformations, including aldol (B89426) reactions and Diels-Alder cycloadditions. mdpi.com The synthetic flexibility of the pyrrolidine ring allows for the development of novel catalysts with tailored steric and electronic properties to achieve high levels of enantioselectivity. acs.org
The significance of chiral pyrrolidine derivatives extends profoundly into drug discovery . The pyrrolidine nucleus is a privileged scaffold, appearing in numerous FDA-approved drugs. tandfonline.comnih.gov This prevalence is due to several key factors. The sp³-hybridized carbons of the pyrrolidine ring contribute to the molecule's stereochemistry and allow for efficient exploration of the pharmacophore space. nih.govnih.gov The non-planarity of the ring, a phenomenon known as "pseudorotation," provides increased three-dimensional coverage, which can lead to enhanced binding affinity and selectivity for biological targets. nih.govnih.gov
The stereochemistry of the pyrrolidine ring is a critical determinant of a drug candidate's biological profile, as different stereoisomers can exhibit distinct binding modes to enantioselective proteins. nih.govresearchgate.net For instance, in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes, the stereochemistry of the pyrrolidine ring ensures effective interactions with the enzyme's catalytic pocket. tandfonline.com The synthetic accessibility of the pyrrolidine scaffold allows for extensive modifications, enabling the optimization of physicochemical properties to improve potency, selectivity, and reduce off-target effects. tandfonline.com This has led to the development of pyrrolidine-containing drugs for a wide range of therapeutic areas, including cancer, viral infections, and central nervous system disorders. tandfonline.commdpi.com
Contextualization of (S)-3-Propoxy-pyrrolidine within the Chiral Pyrrolidine Family
This compound is a specific chiral pyrrolidine derivative that embodies the structural features making this class of compounds valuable in chemical research and development. Its structure consists of a pyrrolidine ring with a propoxy group attached at the 3-position, and the "(S)" designation specifies the stereochemistry at this chiral center.
This particular compound is a building block used in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of the propoxy group can influence the molecule's lipophilicity and hydrogen bonding capabilities, which are important parameters for drug-like properties. The chiral nature of this compound makes it a valuable intermediate for the synthesis of enantiomerically pure final products.
While specific research detailing the direct biological activity of this compound is not extensively publicized, its utility is evident from its role as a precursor in the synthesis of various biologically active compounds. For example, related structures such as (R)-3-fluoro-1-(4-(3-(pyrrolidin-1-yl)propoxy)benzyl)pyrrolidine have been investigated for their potential applications in medicinal chemistry, highlighting the importance of the substituted pyrrolidine motif. ontosight.ai The propoxy linker in such molecules can play a crucial role in connecting different pharmacophoric elements. ontosight.ai
The synthesis of chiral 3-substituted pyrrolidines, including those with alkoxy groups like the propoxy group in this compound, often starts from readily available chiral precursors such as (S)-3-hydroxypyrrolidine. google.com The development of efficient synthetic methods for these chiral building blocks is an active area of research, as they are key to accessing novel and potentially therapeutic molecules. nih.govclockss.org
In essence, this compound represents a specific and valuable member of the vast family of chiral pyrrolidine derivatives. Its significance lies not necessarily in its own inherent biological activity, but in its role as a versatile and stereochemically defined intermediate that enables the construction of more elaborate molecules with potential applications in drug discovery and other areas of chemical science.
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-propoxypyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-5-9-7-3-4-8-6-7/h7-8H,2-6H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNBCQQQLMTPLP-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCO[C@H]1CCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Role of S 3 Propoxy Pyrrolidine As a Chiral Building Block
Integration into Complex Molecular Architectures
The rigid, chiral structure of the pyrrolidine (B122466) ring makes it an ideal starting point for the synthesis of more complex molecules. unibo.itrsc.org As a chiral building block, (S)-3-Propoxy-pyrrolidine can be incorporated into larger molecular frameworks, transferring its stereochemical information to the final product. researchgate.netuzh.ch This approach is fundamental in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is crucial.
Application in Ligand Design for Asymmetric Catalysis
In the field of asymmetric catalysis, the development of effective chiral ligands is paramount for achieving high enantioselectivity. tcichemicals.comunipd.it Chiral ligands coordinate to a metal center, creating a chiral environment that directs the outcome of a catalytic reaction. tcichemicals.com this compound, with its defined stereochemistry and functional groups, serves as an excellent scaffold for creating such ligands. smolecule.com
Chiral phosphine (B1218219) ligands are among the most successful classes of ligands used in asymmetric catalysis, with well-known examples including BINAP and MeOBIPHEP. tcichemicals.combeilstein-journals.org The synthesis of novel phosphine ligands often relies on the functionalization of a chiral backbone. beilstein-journals.org The pyrrolidine structure is a common feature in many P,N-bidentate ligands, which combine a "hard" nitrogen donor and a "soft" phosphorus donor.
The secondary amine of this compound can be readily functionalized to introduce a phosphine-containing arm. This can be achieved by reacting the pyrrolidine with a reagent containing a phosphine group, leading to the formation of a P,N-ligand. The steric and electronic properties of such ligands can be fine-tuned by modifying the substituents on the phosphorus atom, allowing for the optimization of catalytic performance in various reactions, such as asymmetric hydrogenation and C-C bond formation. researchgate.net
Table 1: Key Features of Pyrrolidine-Based Phosphine Ligands
| Feature | Description | Reference |
| Scaffold | The chiral pyrrolidine ring provides a rigid and stereochemically defined backbone. | unibo.itresearchgate.net |
| Modularity | The amine functionality allows for the straightforward introduction of various phosphine groups. | |
| Coordination | Forms stable P,N-bidentate complexes with transition metals like rhodium, iridium, and palladium. | researchgate.net |
| Application | Used in asymmetric hydrogenation, hydroformylation, and cycloaddition reactions. | researchgate.netsioc-journal.cn |
Phosphoramidite (B1245037) ligands are another important class of chiral ligands known for their modularity and success in asymmetric catalysis. sioc-journal.cnuiowa.edu These ligands are typically synthesized by reacting a chiral alcohol or amine with a phosphorus halide compound, such as phosphorus trichloride (B1173362) or a derivative thereof. mdpi.comrsc.org
The secondary amine of this compound is well-suited for this reaction, allowing it to act as the chiral component of a phosphoramidite ligand. The synthesis involves the condensation of the pyrrolidine with an appropriate phosphorus electrophile. The resulting phosphoramidite ligand combines the chirality of the pyrrolidine backbone with the electronic properties of the phosphorus center, making it effective in a range of metal-catalyzed enantioselective transformations. sioc-journal.cnrsc.org
Design of Chiral Phosphine and Bidentate Phosphine Ligands (e.g., BINAP, MeOBIPHEP)
Derivatization Reagent Applications
Beyond its role in synthesis and catalysis, the pyrrolidine scaffold is utilized in the development of derivatization reagents for analytical chemistry. nih.gov These reagents are designed to react with specific functional groups in target analytes, thereby improving their detectability and separation in techniques like liquid chromatography-mass spectrometry (LC-MS). ddtjournal.com
A prime example of a sophisticated pyrrolidine-based derivatization reagent is (S)-3-(1-(diisopropoxyphosphoryl) pyrrolidine-2-carboxamido)-N-hydroxysuccinimidyl ester, abbreviated as 3-DP-NHS. researchgate.netnih.gov This reagent was rationally designed and synthesized for the analysis of amino-containing compounds. researchgate.net
The design incorporates several key features:
A Pyrrolidine Core: Based on (S)-proline, providing a defined chiral structure. researchgate.net
An N-hydroxysuccinimide (NHS) Ester: This is a highly reactive group that specifically targets and acylates primary and secondary amines under mild conditions. researchgate.netcaymanchem.comsigmaaldrich.comwikipedia.org
A Diisopropyl Phosphite (DIPP) Moiety: This group enhances the hydrophobicity of the derivatized analyte, which improves its retention in reversed-phase liquid chromatography and increases its response in mass spectrometry. researchgate.net
The synthesis of 3-DP-NHS is accomplished in a multi-step process, starting from readily available chiral precursors. researchgate.net This design strategy highlights how the pyrrolidine scaffold can be systematically modified to create a highly functionalized reagent for advanced analytical applications. researchgate.net
The 3-DP-NHS reagent has been successfully applied in a polarity-regulated derivatization method coupled with LC-MS for the comprehensive profiling of amino-containing metabolites. researchgate.netnih.gov This is particularly important in metabolomics, where the analysis of small, polar molecules like amino acids can be challenging due to their poor retention on standard chromatography columns. nih.govmdpi.comnih.gov
In a study on gastric cancer, derivatization with 3-DP-NHS was used to analyze serum samples. researchgate.netnih.gov The method demonstrated several advantages:
Enhanced Sensitivity and Separation: The derivatization process significantly improved the detection sensitivity and separation efficiency for a wide range of amino-containing metabolites. researchgate.netnih.gov
Broad Coverage: The method enabled the detection of 202 different amino-containing metabolites using only a small volume (5 µL) of serum. nih.gov
High Performance: The analytical method showed good linearity, recovery, and precision, making it reliable for quantitative analysis. nih.gov
This application demonstrates the utility of pyrrolidine-based derivatization reagents in clinical and biomedical research, enabling the discovery of potential disease biomarkers through detailed metabolic profiling. researchgate.netnih.gov
Table 2: Performance of the 3-DP-NHS Derivatization Method in LC-MS
| Parameter | Finding | Reference |
| Sample Volume | 5 µL of serum | nih.gov |
| Metabolites Detected | 202 amino-containing compounds | nih.gov |
| Key Findings | Revealed altered amino acid metabolism in gastric cancer patients. | researchgate.netnih.gov |
| Potential Biomarker | An increased tryptamine/tryptophan ratio was identified for gastric cancer diagnosis. | nih.gov |
| Method Validation | Exhibited good linearity, recovery, and intra- and inter-day precision. | nih.gov |
Fragmentation Analysis for Structural Elucidation of Derivatized Compounds
Mass spectrometry stands as a pivotal analytical technique for the structural elucidation of organic molecules. In the context of chiral building blocks like this compound, mass spectrometry, particularly when coupled with gas or liquid chromatography (GC-MS or LC-MS), provides crucial information about the molecular weight and structural features of its derivatives. The fragmentation patterns observed in the mass spectrum are akin to a molecular fingerprint, offering insights into the connectivity of atoms within the molecule. The ionization method employed, most commonly electron ionization (EI) for GC-MS, imparts sufficient energy to the molecule to cause fragmentation in predictable ways. libretexts.org
The fragmentation of derivatives of this compound is primarily governed by the presence of the pyrrolidine ring, the ether linkage, and the substituent on the nitrogen atom. The stability of the resulting fragment ions dictates the major peaks observed in the mass spectrum. For aliphatic amines and ethers, alpha-cleavage is a dominant fragmentation pathway. libretexts.orgmiamioh.edu This involves the homolytic cleavage of a carbon-carbon bond adjacent to the heteroatom (nitrogen or oxygen), leading to the formation of a stable radical and a resonance-stabilized cation.
In a typical derivatized this compound, such as an N-acyl or N-alkyl derivative, several key fragmentation pathways can be anticipated.
Key Fragmentation Pathways:
Alpha-Cleavage at the Pyrrolidine Ring: The bond between the carbons at the 2 and 3 positions or the 4 and 5 positions of the pyrrolidine ring can cleave, initiated by the nitrogen atom. The most significant alpha-cleavage for pyrrolidines occurs at the C-C bond adjacent to the nitrogen, with the charge being retained by the nitrogen-containing fragment. For an N-substituted pyrrolidine, this results in the loss of a radical from the ring, leading to the formation of a stable iminium ion.
Cleavage of the Propoxy Side Chain: The ether side chain is susceptible to fragmentation. This can occur via cleavage of the C-O bond, leading to the loss of a propoxy radical (•OCH2CH2CH3) or a propyl radical (•CH2CH2CH3) with charge retention on the pyrrolidine ring, or vice versa. Another common pathway for ethers is the loss of an alkene (propene in this case) through a rearrangement process, resulting in a fragment ion with a hydroxyl group.
Fragmentation of the N-Substituent: The nature of the substituent on the pyrrolidine nitrogen heavily influences the fragmentation pattern. For instance, if the nitrogen is part of an amide (N-acylated), McLafferty rearrangement can be a characteristic fragmentation if the acyl chain is sufficiently long. If the substituent is a benzyl (B1604629) group, a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion ([C7H7]+), is often observed. nih.gov
Ring Opening and Subsequent Fragmentation: The pyrrolidine ring itself can undergo cleavage, leading to a variety of smaller fragment ions. The loss of small neutral molecules like ethene from the ring is a common process.
The interplay of these fragmentation pathways provides a detailed structural map of the derivatized compound. By analyzing the mass-to-charge ratio (m/z) of the fragment ions, chemists can confirm the incorporation of the this compound building block into a larger molecule and deduce the structure of the modifications.
Below is a data table illustrating the expected major fragment ions for a hypothetical N-benzoyl derivative of this compound.
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Origin |
| [M]+• | 233 | Molecular Ion |
| [M-C3H7]+ | 190 | Loss of propyl radical from the propoxy group |
| [M-OC3H7]+ | 174 | Loss of propoxy radical |
| PhCO+ | 105 | Benzoyl cation from cleavage of the N-CO bond |
| [C7H7]+ | 91 | Tropylium ion (if N-benzyl derivative) |
| C4H8N+ | 70 | Iminium ion from cleavage of the pyrrolidine ring |
This interactive table allows for the exploration of potential fragments and their origins, which is a fundamental aspect of structural elucidation using mass spectrometry. The precise fragmentation will, of course, depend on the specific derivative and the ionization conditions used.
Computational and Mechanistic Studies of Pyrrolidine Systems
Quantum Chemical Calculations (e.g., DFT Studies)
Density Functional Theory (DFT) is a powerful quantum chemical method routinely used to investigate the electronic structure and reactivity of molecules. acs.org It offers a balance between computational cost and accuracy, making it suitable for studying the mechanisms of complex organic reactions, including those involving substituted pyrrolidines. rsc.orgsioc-journal.cn While specific DFT studies exclusively focused on (S)-3-Propoxy-pyrrolidine are not abundant in public literature, the principles are well-established through research on analogous systems, such as other 3-substituted and N-Boc-pyrrolidines. researchgate.netrsc.org These studies provide a framework for understanding the behavior of the title compound.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. This is crucial in asymmetric synthesis, where understanding the pathway to the desired stereoisomer is key. For pyrrolidine (B122466) systems, computational studies have elucidated mechanisms for various transformations, including cycloadditions, substitutions, and ring contractions. rsc.orgresearchgate.net
For instance, in reactions involving the formation of the pyrrolidine ring or its subsequent functionalization, DFT can model the stepwise or concerted nature of the reaction. rsc.orgresearchgate.net A hypothetical application to a reaction involving this compound, such as its N-functionalization followed by a reaction at C2, would involve calculating the energies of all possible stereoisomeric transition states. The mechanism proceeds through the lowest energy barrier, and these calculations can reveal subtle non-covalent interactions, such as hydrogen bonds or steric repulsions, that dictate the reaction pathway. nih.gov
In a study on the synthesis of pyrrolidinedione derivatives, DFT calculations detailed a multi-step mechanism involving Michael addition, a Nef-type rearrangement, and cyclization. rsc.org The calculations revealed the rate-limiting step and the influence of protonation on the energy barriers of the cyclization process. rsc.org Similar computational approaches could be applied to understand the synthesis of this compound itself or its use as a reactant. For example, in the synthesis of cyclobutanes from pyrrolidines, DFT calculations showed that the rate-determining step is the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical. researchgate.net
Table 1: Hypothetical DFT-Calculated Energy Barriers for a Key Reaction Step This table illustrates how DFT results would be presented to compare different mechanistic pathways. The values are representative for a generic asymmetric transformation involving a pyrrolidine catalyst.
| Transition State | Pathway | Relative Free Energy (ΔG‡, kcal/mol) | Predicted Major Product |
| TS-A (Re-face attack) | Path A | 20.5 | R-isomer |
| TS-B (Si-face attack) | Path B | 22.1 | S-isomer |
| TS-C (Concerted) | Path C | 25.3 | Mixture |
Note: Lower energy barriers indicate more favorable reaction pathways.
A significant application of quantum chemical calculations is the prediction of stereochemical outcomes in asymmetric reactions. nih.gov By calculating the relative energies of the diastereomeric transition states leading to different stereoisomers, one can predict the enantiomeric or diastereomeric excess of a reaction. acs.org
This approach has been successfully applied to organocatalytic reactions where pyrrolidine derivatives are used as catalysts. nih.gov For example, in proline-catalyzed aldol (B89426) reactions, DFT calculations have explained the origin of stereoselectivity by analyzing the stability of the key transition states, highlighting the role of hydrogen bonding and steric hindrance. nih.gov Although this compound is not a direct proline analogue, if used as a chiral ligand or building block, similar principles would apply. The propoxy group at the C3 position would influence the steric and electronic environment of the transition states, and DFT could quantify this influence. beilstein-journals.org
For example, DFT calculations on the imidazolidinone-catalyzed (4+3)-cycloaddition reaction successfully predicted the stereochemical outcome by identifying the lowest energy transition state among multiple possibilities. acs.org The study found that exo addition was significantly less favorable than endo addition, consistent with experimental results. acs.org A similar analysis for a reaction involving this compound would compare the transition state energies for attacks leading to (S,R), (S,S), (R,R), and (R,S) products, thereby predicting the major diastereomer. acs.org
Elucidation of Reaction Mechanisms in Asymmetric Synthesis
Conformational Analysis of Pyrrolidine Ligands and Derivatives
The biological activity and catalytic efficiency of pyrrolidine derivatives are intimately linked to the conformation of the five-membered ring. beilstein-journals.orgnih.gov The pyrrolidine ring is not planar and exists in various puckered conformations, typically described as envelope or twist forms. beilstein-journals.org The substituents on the ring dictate the preferred conformation. libretexts.org
For this compound, the propoxy group at the C3 position can adopt either a pseudo-axial or a pseudo-equatorial orientation. Computational methods, including DFT, can be used to calculate the relative energies of these conformers. beilstein-journals.org Studies on related 3-fluoropyrrolidines show that stereoelectronic effects, such as the gauche effect and anomeric effects, play a crucial role in determining conformational stability. beilstein-journals.org In this compound, similar effects, along with steric interactions between the propoxy group and other ring atoms or substituents on the nitrogen, would determine the conformational equilibrium. libretexts.orgimperial.ac.uk
A computational conformational analysis would typically involve a systematic search of the potential energy surface to identify all low-energy minima. chemrxiv.org The results can be presented as a table of relative energies.
Table 2: Representative Calculated Relative Energies for Conformations of this compound This table is a hypothetical representation of results from a conformational analysis.
| Conformer | Propoxy Group Orientation | Ring Pucker | Relative Energy (kcal/mol) | Population at 298 K (%) |
| 1 | Pseudo-equatorial | C2-endo | 0.00 | 75.1 |
| 2 | Pseudo-axial | C2-endo | 1.15 | 13.3 |
| 3 | Pseudo-equatorial | C3-exo | 1.50 | 8.1 |
| 4 | Pseudo-axial | C3-exo | 2.50 | 3.5 |
Note: These values are illustrative. The most stable conformer (lowest energy) is assigned a relative energy of 0.00.
This analysis is critical when this compound is used as a ligand in a metal complex or as an organocatalyst, as only certain conformations may be able to participate effectively in the catalytic cycle. ethz.ch
Molecular Modeling in Catalyst and Ligand Design
Molecular modeling encompasses a range of computational techniques, including quantum mechanics and molecular mechanics, to design new catalysts and ligands with improved activity and selectivity. ethernet.edu.et By understanding the structure-activity relationships at a molecular level, researchers can rationally design new molecules rather than relying on trial-and-error synthesis. rsc.orgbeilstein-journals.org
In the context of this compound, if it were to be used as a scaffold for a new class of chiral ligands, molecular modeling would be invaluable. researchgate.net Researchers could model the coordination of the pyrrolidine ligand to a metal center and then simulate the approach of a substrate to the catalytic site. acs.org This allows for the visualization of key interactions in the transition state. ethernet.edu.et
One powerful technique in this area is molecular field analysis (MFA), which can build quantitative structure-activity relationship (QSAR) models. rsc.org These models correlate the structural or electronic properties of a series of catalysts with their observed performance (e.g., enantioselectivity). rsc.org For a series of ligands based on the this compound scaffold, one could systematically vary other substituents and use MFA to identify regions of the molecule where steric bulk or specific electronic properties would enhance catalytic performance. This approach has been used to design chiral catalysts for various reactions, leading to improved enantioselectivity. rsc.org
For example, a study on the design of chiral catalysts for asymmetric carbonyl addition used MFA to analyze the transition state structures. rsc.org The resulting models provided visual cues, highlighting regions where modifications to the catalyst structure would be beneficial. This data-driven approach accelerates the discovery of more efficient and selective catalysts. beilstein-journals.org
Future Research Directions and Perspectives
Emerging Methodologies in Chiral Pyrrolidine (B122466) Synthesis
The development of novel and efficient synthetic strategies for constructing substituted chiral pyrrolidines is a dynamic area of research. mdpi.com These methods are crucial for accessing structurally diverse compounds like (S)-3-Propoxy-pyrrolidine in an optically pure form. Future research is likely to focus on several key areas:
Asymmetric Organocatalysis: Organocatalysis has become a powerful tool for building complex molecular structures without the need for metal catalysts. mdpi.com Chiral amines, particularly those derived from proline, are effective in promoting various enantioselective transformations. unibo.it Future methodologies applicable to the synthesis of this compound could involve organocatalytic domino reactions, such as Michael/Mannich sequences, to create highly functionalized pyrrolidine rings with multiple stereocenters. rsc.org The development of bifunctional organocatalysts, which can activate both the nucleophile and electrophile simultaneously, is a promising direction for enhancing reaction rates and stereocontrol. rsc.org
Transition Metal Catalysis: Transition metal-catalyzed reactions offer another versatile approach to chiral pyrrolidine synthesis. Recent advancements include copper-catalyzed 1,3-dipolar cycloadditions of azomethine ylides, which have been used to produce chiral pyrrolidine-2,3,4-tricarboxylates with high stereoselectivity. mdpi.com Similar strategies could be adapted for the synthesis of 3-alkoxypyrrolidines. Furthermore, catalyst-tuned hydroalkylation reactions using cobalt or nickel catalysts allow for regioselective alkylation of pyrroline (B1223166) precursors, providing access to either C2- or C3-substituted pyrrolidines. organic-chemistry.org
Novel Cyclization Strategies: Innovative cyclization methods are continuously being explored. Phosphine-catalyzed cycloisomerization of enantioenriched β-amino ynones has emerged as a method for producing densely substituted chiral pyrrolidones, which can serve as precursors to compounds like this compound. sci-hub.se Additionally, the intramolecular aza-Michael reaction, catalyzed by chiral phosphoric acids, has been effectively used in the asymmetric synthesis of various pyrrolidines. whiterose.ac.uk
Table 1: Comparison of Emerging Synthetic Methodologies for Chiral Pyrrolidines
| Methodology | Key Features | Potential Advantages for this compound Synthesis |
| Asymmetric Organocatalysis | Metal-free, environmentally friendly, high enantioselectivity. researchgate.netmdpi.com | Access to optically pure this compound without metal contamination. |
| Transition Metal Catalysis | High efficiency, broad substrate scope, diverse reaction types. mdpi.comchinesechemsoc.org | Versatile routes for introducing the propoxy group and controlling stereochemistry. |
| Novel Cyclization Strategies | Access to complex and densely substituted pyrrolidine cores. sci-hub.sewhiterose.ac.uk | Potential for creating novel analogs of this compound with unique properties. |
Expansion of Applications as Chiral Auxiliaries and Catalysts
Chiral pyrrolidines are not only synthetic targets but also valuable tools in asymmetric synthesis, serving as chiral auxiliaries and organocatalysts. researchgate.netwhiterose.ac.uk this compound and its analogs are well-positioned to contribute to this field.
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. york.ac.uk Pyrrolidine derivatives have been successfully used for this purpose. whiterose.ac.uk The propoxy group in this compound could influence the conformational preferences of the pyrrolidine ring, potentially leading to high levels of diastereoselectivity in reactions where it is employed as an auxiliary. Future research could explore its use in stereoselective alkylations, conjugate additions, and cycloaddition reactions.
Organocatalysts: The pyrrolidine ring is a key structural motif in many highly effective organocatalysts. unibo.it For instance, diarylprolinol silyl (B83357) ethers are renowned for their ability to catalyze asymmetric functionalization of aldehydes. unibo.it By modifying the pyrrolidine scaffold, such as by introducing a propoxy group at the 3-position, new catalysts with unique reactivity and selectivity profiles can be developed. Research in this area would involve synthesizing derivatives of this compound and evaluating their performance in a range of organocatalytic reactions, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. mdpi.comunibo.it
Ligands for Metal Catalysis: Chiral pyrrolidines can also function as ligands for transition metals, creating chiral catalysts capable of a wide array of asymmetric transformations. chinesechemsoc.org The nitrogen atom of the pyrrolidine ring and the oxygen atom of the propoxy group in this compound could potentially coordinate to a metal center, forming a chiral environment that directs the stereochemical outcome of a reaction. Future work could focus on synthesizing metal complexes of this compound and testing their catalytic activity in reactions such as asymmetric hydrogenations, C-H functionalizations, and cross-coupling reactions. chinesechemsoc.org
Table 2: Potential Applications of this compound in Asymmetric Synthesis
| Application | Mode of Action | Potential Advantages |
| Chiral Auxiliary | Temporarily induces chirality in a substrate. york.ac.uk | The propoxy group may offer unique steric and electronic effects, enhancing diastereoselectivity. |
| Organocatalyst | Acts as a metal-free catalyst. mdpi.com | Could lead to new catalysts with improved selectivity and reactivity for various transformations. |
| Chiral Ligand | Forms a chiral complex with a metal catalyst. chinesechemsoc.org | May enable novel asymmetric catalytic reactions or improve the efficiency of existing ones. |
Q & A
Q. What are the established synthetic routes for (S)-3-Propoxy-pyrrolidine, and how can stereochemical purity be ensured?
Methodological Answer: The synthesis of chiral pyrrolidine derivatives typically involves asymmetric catalysis or resolution of racemic mixtures. For this compound, key steps may include:
- Chiral Pool Synthesis : Using enantiomerically pure starting materials (e.g., (S)-proline derivatives) to retain stereochemistry during functionalization .
- Protection/Deprotection Strategies : tert-Butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen to prevent side reactions during propoxylation .
- Stereochemical Validation : Chiral HPLC or polarimetry to confirm enantiomeric excess (≥98%) and rule out racemization .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Elucidation : Use H/C NMR to confirm the propoxy group’s position and stereochemistry. IR spectroscopy can verify ether (C-O-C) and pyrrolidine ring vibrations .
- Purity Assessment : Gas chromatography (GC) or LC-MS to detect impurities (e.g., unreacted precursors or diastereomers) .
- Thermal Properties : Differential scanning calorimetry (DSC) to determine melting points (e.g., analogs like (S)-1-Boc-3-hydroxypyrrolidine melt at 62–65°C) .
Q. How should researchers conduct a literature review to identify gaps in this compound research?
Methodological Answer:
- Database Selection : Prioritize PubMed, CAS Common Chemistry, and NIST Chemistry WebBook for peer-reviewed synthesis, toxicity, or pharmacological data. Avoid non-academic sources (e.g., vendor catalogs) .
- Search Frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) to structure queries (e.g., “Effect of this compound on [target] compared to [analog]”) .
- Gap Analysis : Compare functional group modifications (e.g., propoxy vs. ethoxy in derivatives like (R)-3-Ethoxy-pyrrolidine) to highlight understudied areas .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound analogs be resolved?
Methodological Answer:
- Meta-Analysis : Systematically compare studies using tools like PRISMA, focusing on variables such as assay type (e.g., in vitro vs. in vivo) or enantiomeric purity .
- Replication Studies : Reproduce key experiments under controlled conditions (e.g., standardized cell lines or animal models) to isolate confounding factors .
- Mechanistic Profiling : Use molecular docking or SAR studies to determine if activity discrepancies arise from off-target interactions .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound derivatives?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replacing propoxy with hydroxy or fluoro groups, as in (S)-3-Fluoropyrrolidine-1-sulfonyl chloride) to assess electronic/steric effects .
- High-Throughput Screening : Test analogs against target proteins (e.g., GPCRs or enzymes) using fluorescence polarization or SPR to quantify binding affinities .
- Data Integration : Apply multivariate analysis to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. How can researchers address challenges in quantifying this compound in complex matrices (e.g., biological fluids)?
Methodological Answer:
- Sample Preparation : Use solid-phase extraction (SPE) or protein precipitation to isolate the compound from plasma/tissue homogenates .
- Sensitive Detection : Develop UPLC-MS/MS methods with deuterated internal standards (e.g., -propoxy analogs) to minimize matrix effects .
- Validation : Follow ICH guidelines for linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>80%) .
Q. What strategies mitigate risks when interpreting chirality-dependent toxicity data for this compound?
Methodological Answer:
- Enantioselective Assays : Compare (S)- and (R)-enantiomers in toxicity screens (e.g., Ames test or zebrafish embryotoxicity) to identify stereospecific effects .
- Metabolite Profiling : Use HR-MS to track chiral inversion or reactive metabolite formation (e.g., epoxides) .
- Computational Toxicology : Apply QSAR models from EPA DSSTox to predict hepatotoxicity or mutagenicity .
Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics?
Methodological Answer:
- Model Selection : Use rodents for preliminary ADME studies, focusing on oral bioavailability and brain penetration (if CNS activity is suspected) .
- Dosing Regimens : Conduct dose-ranging studies (e.g., 1–100 mg/kg) to establish linear kinetics and identify saturation points .
- Tissue Distribution : Apply whole-body autoradiography or LC-MS/MS to quantify compound levels in target organs .
Q. What ethical and data-sharing considerations apply to publishing this compound research?
Methodological Answer:
- Open Data Compliance : Share synthetic protocols and spectral data via repositories like PubChem or Zenodo, adhering to FAIR principles .
- Ethical Review : For studies involving animal/human subjects, document approval from institutional review boards (IRBs) and adhere to ARRIVE or CONSORT guidelines .
- Conflict Resolution : Disclose funding sources (e.g., academic vs. industry grants) to mitigate bias allegations .
Q. How can researchers validate computational predictions of this compound’s physicochemical properties?
Methodological Answer:
- Experimental Cross-Check : Compare predicted logP or pKa values (e.g., from ChemAxon) with experimental measurements (e.g., shake-flask method) .
- Spectral Matching : Validate computational IR/NMR spectra against empirical data from NIST or peer-reviewed studies .
- Collaborative Verification : Partner with independent labs to replicate computational findings using blinded samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
